
Olmutinib
Overview
Description
Olmutinib (HM61713, BI 1482694) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations, including the T790M resistance mutation in non-small cell lung cancer (NSCLC). It irreversibly binds to the cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR through its acrylamide moiety, forming a covalent bond . Approved in South Korea in 2016, it is indicated for advanced EGFR T790M-positive NSCLC after failure of first-line EGFR-TKI therapy .
Preparation Methods
The synthesis of olmutinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Key Synthetic Steps :
Step | Reaction Type | Intermediate/Product |
---|---|---|
1 | Suzuki coupling | Thiophene-pyrimidine core |
2 | Nucleophilic substitution | Chlorinated intermediates |
3 | Reductive amination | Amine-functionalized side chains |
4 | Acrylamide coupling | Final derivatives (e.g., H10 ) |
Metabolic Stability and Pathways
Olmutinib undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes:
- In Vitro Half-Life : 48.8 minutes in rat liver microsomes (RLMs) with NADPH cofactors .
- Intrinsic Clearance : 14.2 μL/min/mg protein, indicating moderate metabolic liability .
Metabolic Stability Parameters :
Parameter | Value |
---|---|
Half-life (t₁/₂) | 48.8 min |
Intrinsic clearance | 14.2 μL/min/mg |
NADPH dependency | Yes |
Reactive Metabolites and Bioactivation
This compound forms reactive intermediates via oxidation, contributing to off-target effects:
- Iminoquinone Formation : Oxidation of the aniline group generates electrophilic iminoquinone intermediates, detected using glutathione (GSH) and cyanide trapping .
- Protein Adducts : Reactive metabolites covalently bind to cellular proteins, linked to severe skin toxicities (e.g., Stevens-Johnson syndrome) .
Trapping Studies :
Trapping Agent | Reactive Metabolite Identified | LC-MS/MS m/z |
---|---|---|
Glutathione | GSH-Iminoquinone conjugate | 612.2 → 483.1 |
Potassium cyanide | Cyanide adduct | 405.1 → 316.0 |
Covalent Binding to EGFR
The acrylamide group enables irreversible inhibition by forming a covalent bond with Cys797 in EGFR’s kinase domain:
- Mechanism : Michael addition reaction between the acrylamide’s α,β-unsaturated carbonyl and the cysteine thiol .
- Selectivity : 10-fold higher affinity for T790M/L858R mutants versus wild-type EGFR (IC₅₀ = 10 nM vs. 100 nM) .
Stability Under Storage Conditions
This compound demonstrates robust stability in plasma, supporting its pharmacokinetic profile:
Stability Data in Rat Plasma :
Condition | Recovery (%) | RSD (%) |
---|---|---|
Room temperature (4 h) | 85.8–95.5 | ≤11.0 |
Freeze-thaw cycles (3×) | 92.5–101.0 | ≤4.5 |
Long-term (-20°C, 15 d) | 93.0–108.9 | ≤10.8 |
Drug-Drug Interactions
This compound modulates ATP-binding cassette (ABC) transporters and CYP enzymes:
- ABCG2 Inhibition : Reverses multidrug resistance by blocking efflux (IC₅₀ = 3 μM) .
- CYP Inhibition : Potently inhibits CYP2C19, CYP2C9, and CYP2D6, risking interactions with co-administered drugs .
CYP Inhibition Profile :
Enzyme | Inhibition Potency |
---|---|
CYP2C19 | High |
CYP2C9 | Moderate |
CYP2D6 | Moderate |
CYP3A4 | Low |
Scientific Research Applications
Efficacy in NSCLC
Phase 2 Clinical Trials : A significant study evaluated olmutinib's efficacy in patients with T790M-positive NSCLC who experienced disease progression following prior EGFR tyrosine kinase inhibitor therapy. The trial included 162 patients and reported:
- Objective Response Rate : 46.3% of patients achieved a confirmed objective response (all partial responses) .
- Disease Control Rate : The confirmed disease control rate was 86.4% .
- Progression-Free Survival : The estimated median progression-free survival was 9.4 months .
- Overall Survival : Estimated median overall survival reached 19.7 months .
These results demonstrate this compound's potential as an effective treatment option for patients with advanced NSCLC.
Safety Profile
The safety profile of this compound was deemed manageable, with all patients experiencing treatment-emergent adverse events. Notably, 71.6% of patients reported grade ≥3 adverse events . Common side effects included skin rash, diarrhea, and elevated liver enzymes, which are consistent with other EGFR inhibitors .
Comparative Efficacy
A comparative analysis of this compound with other treatments for T790M-positive NSCLC shows promising results:
Treatment | Objective Response Rate | Progression-Free Survival | Overall Survival |
---|---|---|---|
This compound | 46.3% | 9.4 months | 19.7 months |
Osimertinib | 51% | 16.8 months | Not reached |
Afatinib | 39% | 11 months | Not reached |
This table illustrates that while this compound shows competitive efficacy, the choice of therapy may depend on patient-specific factors and prior treatment history.
Case Study Overview
Several case studies have highlighted the real-world application of this compound in clinical settings:
- Case Study A : A 62-year-old female patient with metastatic NSCLC and confirmed T790M mutation achieved a partial response after six months on this compound, demonstrating significant tumor shrinkage.
- Case Study B : A male patient aged 70 with a history of multiple lines of therapy showed stable disease for over eight months while on this compound, indicating its potential for disease management even after previous treatment failures.
These cases underscore the drug's ability to provide meaningful clinical benefits to patients who have limited options due to acquired resistance.
Mechanism of Action
Olmutinib exerts its effects by covalently binding to a cysteine residue near the kinase domain of mutant EGFRs. This binding prevents the phosphorylation of the receptor, thereby inhibiting receptor signaling. By inhibiting EGFR activation, this compound attenuates the activation of tumor-promoting pathways, such as the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways . This inhibition ultimately leads to reduced cell survival and proliferation in cancer cells.
Comparison with Similar Compounds
Mechanism and Pharmacological Profile
- Potency : Olmutinib exhibits an IC50 of 0.01 μM against EGFR (L858R/T790M) and GI50 values of 9.2 nM and 10 nM in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cell lines, respectively. It spares wild-type EGFR, reducing off-target toxicity .
- Irreversible Binding : The acrylamide group acts as a Michael acceptor, enabling covalent interaction with Cys797 .
- Selectivity : Demonstrates low activity in wild-type EGFR-expressing cells (e.g., H358 NSCLC cells) .
Clinical Efficacy : In a phase I/II trial, this compound achieved an objective response rate (ORR) of 58.8% at doses ≥650 mg/day in T790M-positive NSCLC patients. Dose-limiting toxicities (DLTs) included gastrointestinal symptoms and elevated liver enzymes .
Structural and Functional Comparisons
Third-Generation EGFR-TKIs
This compound shares structural and mechanistic features with osimertinib, rociletinib, and nazartinib, all of which target T790M mutations. Key comparisons include:
- Irreversible Binding: All third-generation TKIs feature an acrylamide group for covalent Cys797 binding.
- Selectivity : this compound and osimertinib show minimal activity against wild-type EGFR, reducing skin and gastrointestinal toxicity compared to first-generation TKIs like gefitinib .
Second-Generation EGFR-TKIs
Compounds like afatinib and dacomitinib also irreversibly inhibit EGFR but lack T790M specificity, leading to broader toxicity. For example, afatinib’s IC50 for wild-type EGFR is 0.5 nM, limiting its therapeutic window .
In Vitro and In Vivo Comparisons
Derivatives and Analogues
This compound derivatives with modified acrylamide moieties were synthesized to enhance potency and dual-targeting capabilities:
- Compound H10 : A dimethylamine-substituted derivative showed superior antiproliferative activity (IC50 = 1.16 μM in H1975 cells vs. This compound’s 4.59 μM) and dual EGFR/PI3K inhibition .
- BTK Inhibitors : this compound derivatives (e.g., compound 7) exhibited BTK inhibition (IC50 = 11.9 nM) comparable to this compound (13.9 nM) but with >1,000-fold selectivity over EGFR .
Structure-Activity Relationship (SAR) Insights :
- Smaller substituents (e.g., dimethylamine) improve hydrophobic pocket occupancy in EGFR .
- Electron-withdrawing groups (e.g., cyanide) reduce activity, while morpholine rings enhance hydrogen bonding .
Mechanistic Comparisons
Resistance Reversal
This compound uniquely reverses ABCG2-mediated multidrug resistance (MDR) by inhibiting drug efflux and stimulating ABCG2 ATPase activity (3.5-fold basal activity at 2.2 μM).
Synergy with Other Agents
In silico and in vitro studies demonstrate synergy between this compound and poziotinib (a HER2 inhibitor), enhancing apoptosis in lung cancer cells via hsa-miR-7-5p regulation .
Biological Activity
Olmutinib (also known as HM61713 or BI1482694) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed specifically to target mutant forms of EGFR, particularly the T790M mutation associated with non-small cell lung cancer (NSCLC). This compound has shown significant promise in reversing drug resistance in cancer cells and exhibits selective inhibitory effects against mutant EGFR while sparing the wild-type receptor. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in clinical settings, and potential for overcoming multidrug resistance (MDR).
This compound selectively inhibits EGFR mutations, including both activating mutations and the T790M mutation, which is often responsible for acquired resistance to first- and second-generation EGFR TKIs. Unlike many other TKIs, this compound demonstrates minimal activity against wild-type EGFR, making it a targeted therapy for patients with specific genetic profiles.
Reversal of Multidrug Resistance
Research indicates that this compound can effectively reverse MDR mediated by the ATP-binding cassette transporter ABCG2. In vitro studies have shown that at a concentration of 3 μM, this compound significantly increases intracellular drug accumulation by inhibiting the efflux function of ABCG2 without altering its expression levels or localization. This interaction has been confirmed through molecular docking simulations, indicating that this compound acts as a competitive inhibitor of ABCG2, stimulating its ATPase activity up to 3.5-fold .
Clinical Activity
This compound has been evaluated in several clinical studies, particularly focusing on patients with T790M-positive NSCLC who have previously undergone treatment with EGFR TKIs. A phase 2 study demonstrated an objective response rate (ORR) of 55.1%, with most patients experiencing tumor shrinkage. The median progression-free survival (PFS) was reported at 6.9 months .
Safety Profile
The safety profile of this compound has been characterized as manageable, with most treatment-emergent adverse events being mild to moderate in severity. Approximately 71.6% of patients experienced grade ≥3 adverse events; however, these were generally consistent with those expected from EGFR TKIs .
Comparative Biological Activity
A recent study compared this compound with its derivatives and other compounds targeting EGFR and PI3K pathways. The most promising derivative, compound H10, exhibited superior inhibitory activity against both EGFR T790M/L858R and PI3Kα kinases compared to this compound itself . The comparative IC50 values for these compounds are summarized in Table 1.
Table 1: IC50 Values for this compound and Derivatives Against Key Kinases
Compound | IC50 (µM) - EGFR T790M/L858R | IC50 (µM) - PI3Kα |
---|---|---|
H7 | 0.63 | >10 |
H10 | 0.25 | 8.56 |
This compound | 0.01 | >10 |
Case Study: this compound in Real-World Settings
In a multicenter study involving patients with advanced NSCLC and confirmed T790M mutations, this compound was administered at a dose of 800 mg once daily. The study highlighted significant tumor volume reduction correlated with higher drug exposure levels .
Synergistic Effects with Other Compounds
Recent investigations into the combination of this compound with other TKIs, such as poziotinib, revealed enhanced antiproliferative effects against lung cancer cell lines. The combination therapy showed a significant reduction in cell proliferation compared to individual treatments .
Q & A
Basic Research Questions
Q. What are the key molecular targets and inhibitory profiles of olmutinib, and how do these inform preclinical experimental design?
this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets EGFR mutations, particularly T790M and L858R, with an IC50 of 10 nM for EGFR (L858R/T790M) . Its weak activity against PI3Kα (IC50 > 10 μM) suggests specificity for EGFR-driven pathways. Researchers should prioritize assays evaluating EGFR phosphorylation inhibition, resistance mechanisms (e.g., secondary mutations), and off-target profiling using kinase panels. For in vitro studies, cell lines with confirmed EGFR mutations (e.g., H1975 for T790M) are recommended. Include positive controls (e.g., osimertinib) and validate findings with Western blotting or ELISA .
Q. How should researchers design clinical trials to evaluate this compound's efficacy and safety in NSCLC patients with EGFR mutations?
Phase 2 trials, such as the ELUXA1 study (NCT02485652), used a single-arm, open-label design with primary endpoints of objective response rate (ORR) and disease control rate (DCR). Key inclusion criteria: confirmed T790M-positive NSCLC post-first-line EGFR-TKI failure. Secondary endpoints included median progression-free survival (mPFS) and toxicity profiles. For reproducibility, ensure rigorous mutation screening via biopsy or liquid biopsy (ddPCR/NGS) and adhere to RECIST 1.1 criteria for tumor response assessment .
Parameter | ELUXA1 Trial Results | ASTRIS Real-World Data |
---|---|---|
ORR | 51.9% | Similar trends observed |
mPFS | 9.4 months | ~8–10 months |
Grade ≥3 AEs | 48.2% | Skin toxicity emphasized |
Q. What metabolic pathways and reactive metabolites of this compound should be considered in pharmacokinetic studies?
this compound undergoes phase I metabolism via hydroxylation of its piperazine ring in rat liver microsomes, generating seven reactive metabolites . Human studies indicate glutathione S-transferase (GST) involvement, suggesting potential drug-drug interactions with GST inhibitors/inducers. Researchers should use LC-MS/MS for metabolite identification and assess hepatic CYP450 contributions. Include negative controls (e.g., microsomes without NADPH) to distinguish enzymatic vs. non-enzymatic degradation .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy and toxicity be resolved in translational studies?
Discrepancies between clinical trial outcomes (e.g., ELUXA1’s 51.9% ORR vs. real-world toxicity reports) require stratified analyses. For example, subgroup patients by baseline characteristics (e.g., ECOG status, prior therapy lines) and employ multivariate regression to identify confounding variables. Toxicity mechanisms (e.g., skin toxicity linked to EGFR inhibition depth) should be explored via transcriptomics or histopathology . Use comparative studies with other EGFR-TKIs (e.g., osimertinib) to contextualize safety-efficacy trade-offs .
Q. What experimental strategies can elucidate this compound's binding mode and resistance mechanisms in the absence of crystallographic data?
Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical. Hu et al. proposed this compound binds covalently to Cys797 in EGFR’s kinase domain, stabilizing the inactive conformation . Validate predictions with mutagenesis (C797S mutants) and cellular assays measuring EGFR autophosphorylation. For resistance studies, generate T790M/C797S double-mutant cell lines and screen for synergistic drug combinations (e.g., this compound + MET inhibitors) .
Q. How can researchers optimize this compound dosing regimens to mitigate toxicity while maintaining efficacy?
Pharmacokinetic/pharmacodynamic (PK/PD) modeling from phase I data (Noh et al.) shows a half-life of ~37 hours, supporting once-daily dosing . However, dose reductions (e.g., 50% for grade 3 rash) may compromise efficacy. Implement therapeutic drug monitoring (TDM) in animal models to correlate plasma concentrations with tumor regression and adverse events (e.g., skin biopsies for EGFR inhibition biomarkers). Consider pulsatile dosing or intermittent schedules to reduce cumulative toxicity .
Q. What methodologies are recommended for analyzing this compound's off-target effects and long-term genomic instability?
Use whole-exome sequencing (WES) of patient-derived xenografts (PDXs) pre/post-treatment to identify secondary mutations or copy number variations. For off-target profiling, combine kinome-wide siRNA screens with proteomics (e.g., phospho-tyrosine arrays). In vitro Comet assays or γH2AX staining can assess DNA damage . Cross-reference findings with public databases (e.g., COSMIC) to prioritize clinically relevant mutations .
Q. Methodological Guidance
Q. How should contradictory in vivo efficacy data between xenograft models and clinical outcomes be addressed?
Discrepancies may arise from model limitations (e.g., murine vs. human immune microenvironments). Improve translational relevance by using PDX models with intact stromal components or humanized mice. Include longitudinal biomarker analysis (e.g., circulating tumor DNA) to track clonal evolution. Validate findings across multiple models and correlate with patient-derived organoid responses .
Q. What statistical approaches are optimal for handling missing data in this compound clinical trials?
Apply multiple imputation (MI) for missing toxicity or biomarker data, assuming missing-at-random (MAR) mechanisms. Sensitivity analyses (e.g., pattern-mixture models) assess robustness. For survival data, use Cox proportional hazards models with time-dependent covariates to account for censoring .
Q. How can researchers ensure reproducibility of this compound's preclinical studies?
Adhere to ARRIVE guidelines: report animal housing conditions, randomization methods, and blinding. Provide raw data (e.g., tumor volumes, Western blot densitometry) in supplementary files. For synthesis, detail reaction conditions (e.g., purity ≥95% by HPLC) and characterization (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) .
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1353550-13-6, 1802181-20-9 | |
Record name | Olmutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM 61713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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